1-Bromo-3-isopropoxy-5-methoxybenzene
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Overview
Description
1-Bromo-3-isopropoxy-5-methoxybenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, featuring bromine, isopropoxy, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-isopropoxy-5-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-isopropoxy-5-methoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-isopropoxy-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-isopropoxy-5-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-isopropoxy-5-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isopropoxy and methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Bromo-3-methoxybenzene: Lacks the isopropoxy group, resulting in different reactivity and applications.
1-Bromo-3-isopropyl-5-methoxybenzene: Similar structure but with an isopropyl group instead of isopropoxy, leading to variations in chemical behavior.
3-Bromoanisole: Contains a bromine and methoxy group but lacks the isopropoxy group.
Uniqueness: 1-Bromo-3-isopropoxy-5-methoxybenzene is unique due to the presence of both isopropoxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-bromo-3-methoxy-5-propan-2-yloxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)13-10-5-8(11)4-9(6-10)12-3/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGXESSGXPZELQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738142 |
Source
|
Record name | 1-Bromo-3-methoxy-5-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235566-57-0 |
Source
|
Record name | 1-Bromo-3-methoxy-5-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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